4-(ACETOXYMETHYL)BENZENEBORONIC ACID PINACOL ESTER

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

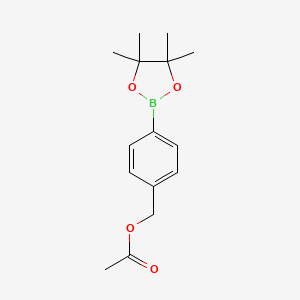

4-(Acetoxymethyl)benzeneboronic acid pinacol ester is an organic compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and reactivity. The structure of this compound includes a boronic acid group attached to a benzene ring, which is further connected to an acetoxymethyl group and a pinacol ester moiety.

Wirkmechanismus

Target of Action

The primary target of 4-(Acetoxymethyl)benzeneboronic Acid Pinacol Ester is the transition metal catalysts used in carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction . The compound acts as an organoboron reagent, which is a key component in these reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This results in the formation of a new metal-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this reaction .

Pharmacokinetics

For instance, the compound’s susceptibility to protodeboronation and its reactivity in Suzuki-Miyaura cross-coupling reactions could potentially impact its pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable tool in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can strongly influence the rate of the reaction . Therefore, careful consideration must be given to these factors when using this compound for pharmacological purposes .

Vorbereitungsmethoden

The synthesis of 4-(Acetoxymethyl)benzeneboronic acid pinacol ester typically involves the reaction of 4-(hydroxymethyl)benzeneboronic acid pinacol ester with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

4-(Hydroxymethyl)benzeneboronic acid pinacol ester+Acetyl chloride→4-(Acetoxymethyl)benzeneboronic acid pinacol ester+Hydrochloric acid

Analyse Chemischer Reaktionen

4-(Acetoxymethyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Oxidation: The acetoxymethyl group can be oxidized to form a carboxylic acid derivative.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Wissenschaftliche Forschungsanwendungen

4-(Acetoxymethyl)benzeneboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Medicinal Chemistry: Boronic esters are explored for their potential in drug development, particularly as enzyme inhibitors.

Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

4-(Acetoxymethyl)benzeneboronic acid pinacol ester can be compared with other boronic esters, such as:

4-(Bromomethyl)benzeneboronic acid pinacol ester: Similar in structure but with a bromomethyl group instead of an acetoxymethyl group. It is also used in Suzuki-Miyaura coupling reactions.

Phenylboronic acid pinacol ester: Lacks the acetoxymethyl group and is a simpler boronic ester used in various organic synthesis applications.

Biologische Aktivität

4-(Acetoxymethyl)benzeneboronic acid pinacol ester, also known by its CAS number 562098-08-2, is a boronic acid derivative that has garnered attention for its potential biological applications. This compound features a boron atom bonded to a phenyl group, which can interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C₁₅H₂₁BO₄

- Molecular Weight : 276.14 g/mol

- Density : 1.07 g/cm³

- Boiling Point : 360.7°C at 760 mmHg

- Flash Point : 171.9°C

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BO₄ |

| Molecular Weight | 276.14 g/mol |

| Density | 1.07 g/cm³ |

| Boiling Point | 360.7°C |

| Flash Point | 171.9°C |

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic allows them to interact with enzymes and receptors, potentially modulating their activities.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites.

- Signal Modulation : They may influence signaling pathways by altering the phosphorylation state of proteins.

Biological Activities

Research indicates that boronic acid derivatives demonstrate a range of biological activities, including:

-

Anticancer Activity :

- Boronic acids have been investigated for their role as proteasome inhibitors. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inducing apoptosis in cancer cells .

- Studies have shown that compounds similar to 4-(acetoxymethyl)benzeneboronic acid exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties :

- Sensor Applications :

Anticancer Activity Study

A recent study published in Chemical Communications explored the anticancer properties of boronic acid derivatives, including this compound. The researchers found that these compounds could inhibit cell proliferation in several cancer types, indicating their potential as therapeutic agents .

Antimicrobial Study

In another investigation, the antimicrobial efficacy of various boronic acids was assessed against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting the hypothesis that these compounds could serve as lead structures for new antibiotics .

Eigenschaften

IUPAC Name |

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-11(17)18-10-12-6-8-13(9-7-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINSSLPYZWYFSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408407 |

Source

|

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562098-08-2 |

Source

|

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.